molecular formula C13H13F3N4O3S2 B2400482 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2415452-56-9

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2400482
CAS No.: 2415452-56-9
M. Wt: 394.39
InChI Key: PXDRYMBNPLKMJZ-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound featuring a thiadiazole ring, an azetidine ring, and a trifluoromethoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of hydrazinecarbothioamide derivatives with appropriate halides under acidic conditions. The azetidine ring can be introduced through nucleophilic substitution reactions, followed by the attachment of the trifluoromethoxybenzenesulfonamide group using suitable coupling agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

  • Biology: The compound's interaction with biological targets, such as enzymes and receptors, has been studied to understand its mechanism of action.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole ring, in particular, plays a crucial role in interacting with biological molecules, disrupting processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

  • Sulfonamide Derivatives: Compounds containing sulfonamide groups are known for their antimicrobial properties.

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S2/c1-8-17-18-12(24-8)20-6-9(7-20)19-25(21,22)11-5-3-2-4-10(11)23-13(14,15)16/h2-5,9,19H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRYMBNPLKMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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